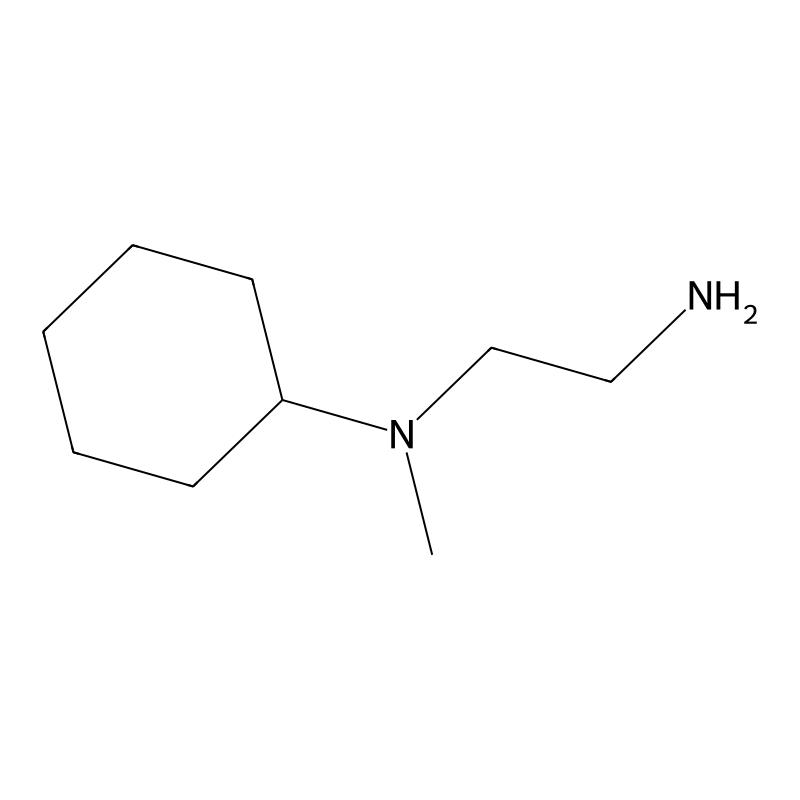

N-(2-aminoethyl)-N-methylcyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic Chemistry: N-(2-AEMC) is an organic molecule containing two amine functional groups. This structure suggests potential applications in organic synthesis as a building block for more complex molecules []. Research in this field might involve using N-(2-AEMC) to create new drugs, catalysts, or other functional materials.

- Material Science: The presence of the amine groups could allow N-(2-AEMC) to interact with certain surfaces or materials. Scientists might investigate its potential use in areas like polymer chemistry or as a component in supramolecular assemblies [].

Availability of Further Information

Due to the limited public information on N-(2-AEMC), further research may require consulting private databases or contacting chemical suppliers who offer this compound. These suppliers might have technical data sheets or application notes that provide more specific details on its research uses [, ].

N-(2-aminoethyl)-N-methylcyclohexanamine is an organic compound classified as an amine. Its molecular formula is C₉H₂₀N₂, and it has a molecular weight of approximately 156.27 g/mol. The compound features a cyclohexane ring with two substituents: an N-methyl group and an N-(2-aminoethyl) group. This unique structure allows for significant potential in various chemical and biological applications due to its ability to engage in hydrogen bonding and interactions with other amine-containing molecules .

Information on the safety hazards of N-(2-AEMC) is not available in scientific databases. However, diamines can exhibit various hazardous properties, including flammability, toxicity, and skin or eye irritation []. It is advisable to handle any unknown diamine with caution, following general laboratory safety practices.

- Oxidation: The compound can be oxidized to form imines or nitriles, utilizing oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can modify the amine groups, potentially converting them into secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing them to replace other functional groups in organic molecules, often facilitated by reagents like alkyl halides under basic conditions .

Major products from these reactions include imines, nitriles, and substituted cyclohexane derivatives, depending on the specific reaction conditions employed.

Research into the biological activity of N-(2-aminoethyl)-N-methylcyclohexanamine suggests potential roles in various biochemical pathways. It may act as a precursor for biologically active molecules and is being investigated for its therapeutic applications in medicine. Its structural properties imply that it could interact with biological systems, potentially influencing pharmacological effects.

The synthesis of N-(2-aminoethyl)-N-methylcyclohexanamine typically involves the reaction of cyclohexanone with methylamine and ethylenediamine. The process generally follows these steps:

- Formation of an Imine Intermediate: Cyclohexanone reacts with methylamine to form an imine.

- Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

In industrial settings, continuous flow processes may be employed to enhance efficiency, often utilizing catalysts like palladium on carbon and high-pressure hydrogenation techniques to optimize production yields .

N-(2-aminoethyl)-N-methylcyclohexanamine has a wide array of applications across different fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules and acts as a ligand in coordination chemistry.

- Biology: Investigated for its role in biochemical pathways and as a precursor for bioactive compounds.

- Medicine: Explored for potential therapeutic uses, particularly as a precursor for pharmaceutical compounds.

- Industry: Utilized in producing polymers, resins, and other industrial chemicals .

Several compounds share structural similarities with N-(2-aminoethyl)-N-methylcyclohexanamine:

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: Contains a silane group; useful in materials science for surface modification.

- N-(2-aminoethyl)piperazine: Features a piperazine ring; commonly used in pharmaceuticals and as a curing agent for epoxy resins.

- N-(2-aminoethyl)glycine: An amino acid derivative that plays significant roles in biological systems.

Uniqueness

What sets N-(2-aminoethyl)-N-methylcyclohexanamine apart is its specific combination of a cyclohexane ring with both N-methyl and N-(2-aminoethyl) groups. This unique structure imparts distinct chemical and physical properties that make it suitable for specialized applications across various fields, including chemistry, biology, and industry .

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant